The table below summarizes the key identifying information and calculated physicochemical properties for But-3-ynal [1].
| Property | Description |
|---|---|
| CAS Registry Number | 52844-23-2 |
| Molecular Formula | C₄H₄O |
| Molecular Weight | 68.07 g/mol |
| IUPAC Name | This compound |
| SMILES | C#CCC=O |
| InChI Key | OGQNOIVDVXRWRE-UHFFFAOYSA-N |
| Boiling Point | 82 °C (under standard atmospheric conditions) |
| Ionization Energy | 9.85 eV [1] [2] |
This compound lacks a well-documented discovery timeline, but its synthetic utility became prominent alongside advances in acetylene chemistry during the mid-20th century [1]. Early reports in the 1970s described its formation via oxidation of 3-butyn-1-ol using pyridinium chlorochromate [1].
The following table outlines several known synthetic routes to this compound [1].
| Synthesis Method | Key Starting Material(s) | Brief Description |
|---|---|---|
| From 1-Bromo-2-butyne | 1-Bromo-2-butyne | Reacting with a suitable base to yield this compound through an elimination reaction. |
| Hydrolysis of Butyne Derivatives | Terminal alkyne derivatives | Hydrolysis under acidic conditions to produce the corresponding aldehyde. |
| Sonogashira Coupling | Aryl halide, alkyne | Coupling reactions to form substituted butynals. |
This protocol is based on the early reported method of oxidizing 3-butyn-1-ol [1].
Synthesis of this compound from 3-Butyn-1-ol
The combination of a terminal alkyne and an aldehyde group makes this compound a valuable bifunctional building block [1]. Its key reactions include:
The table below summarizes the core identifiers and available gas phase ionization energy data for but-3-ynal.
| Property | Value |
|---|---|
| Molecular Formula | C4H4O [1] |
| Average Molecular Mass | 68.0740 u [1] |
| IUPAC Standard InChI | InChI=1S/C4H4O/c1-2-3-4-5/h1,4H,3H2 [1] |
| CAS Registry Number | 52844-23-2 [1] |
| Ionization Energy (IE) | 10.2 eV (Estimated) [1] |
The reported ionization energy values were determined through established estimation techniques rather than direct measurement protocols.
The structure of this compound consists of a terminal alkyne linked to an aldehyde group by a methylene bridge. This linear structure with conjugated π-systems is relevant to ultrafast electron dynamics studies [2].
Research concept: Ultrafast charge migration initiated by ionization and probed by mass spectrometry.
The available data provides a starting point, but several gaps exist for a comprehensive whitepaper.
| Property | Butanal (C₄H₈O) Value |
|---|---|
| Enthalpy of Formation, ΔfH°liquid | -245.4 ± 0.84 kJ/mol [3] |
| Enthalpy of Formation, ΔfH°gas | -211.8 ± 0.92 kJ/mol [4] |
| Constant Pressure Heat Capacity, Cp,liquid | 164.7 J/mol·K @ 298.15 K [3] |
| Ionization Energy, IE | 9.82 ± 0.04 eV [5] |
To build a more complete profile of this compound for your in-depth guide, I suggest the following:
Charge migration (CM) is a coherent attosecond process where a localized hole (created by ionization) moves across a molecule's structure [1]. This electron dynamics is a purely electronic correlation-driven process that typically loses coherence in a few femtoseconds due to interactions with nuclear motion [2] [3] [4].
This compound has been identified as a key model system for research in this area [2] [3] [4]. Studies on a sequence of organic molecules, including this compound and its larger analogs (Butynal and Pentynal), found that extending the carbon skeleton can slow down decoherence and prolong charge migration [4]. This is counterintuitive, as larger, more flexible molecules were expected to cause faster decoherence.
The prolonged coherence in longer chains is attributed to a combination of increased hole-mixing and the disappearance of decoherence contributions from specific vibrational modes, such as CO stretching in butynal and various H rockings in pentynal [4]. Only normal modes that preserve the molecule's symmetry induce decoherence [4].
Research on attosecond charge migration requires sophisticated methods to trigger, track, and theoretically model the ultrafast processes.
The following experimental techniques are used to investigate charge migration:
The following workflow outlines a key computational approach based on the ab initio Thawed Gaussian Approximation (TGA) [4]:
Theoretical modeling workflow for charge migration using the Thawed Gaussian Approximation.
This method approximates the nuclear wavepacket on each cationic potential energy surface as a Gaussian function [4]. The "Single-Hessian" variant uses a single reference Hessian (matrix of second derivatives) per electronic state, improving computational efficiency while conserving energy and symplectic structure [4]. This approach includes mode distortion and intermode coupling (Duschinsky rotation) exactly, and partially includes anharmonicity, providing accuracy comparable to more exhaustive quantum methods for short timescales [4].
The table below summarizes the properties and performance of this compound and its analogs in charge migration studies.
| Property/Molecule | This compound (C₄H₄O) | Butynal (Analog) | Pentynal (Analog) | Notes & Context |
|---|---|---|---|---|
| Molecular Weight | 68.07 g/mol [5] | Information Missing | Information Missing | From chemical databases [5]. |
| Ionization Energy (IE) | 9.85 eV (est.) [6] | Information Missing | Information Missing | Experimental determination; key for ionization [6]. |
| Charge Migration Duration | Information Missing | Prolonged | Most Prolonged | Extending carbon skeleton slows decoherence [4]. |
| Key Decoherence Modes | Information Missing | CO Stretching Mode | Specific H Rocking Modes | Modes inducing decoherence change with structure [4]. |
| Hole-Mixing | Information Missing | Increased | Highest | Contributes to longer-lasting charge migration [4]. |
The finding that charge migration can be prolonged in larger molecules opens new avenues for attochemistry and molecular design. It suggests a wider range of molecules could be suitable for applications exploiting quantum coherence [4].
Future research will focus on identifying more molecular structures that support long-lived coherence and developing them for applications such as quantum-controlled chemistry [4], where electron dynamics could be manipulated to control chemical reactions. A deeper understanding of how specific vibrational modes and molecular symmetries affect decoherence is crucial for this progress [4].
This compound (C₄H₄O) is an organic compound featuring a linear carbon skeleton with a terminal alkyne and an aldehyde group. Its specific molecular properties make it an excellent subject for attosecond science.
Table 1: Fundamental Molecular Properties of this compound [1]
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₄H₄O |
| Molecular Weight | 68.07 g/mol |
| CAS Registry Number | 52844-23-2 |
| SMILES | C#CCC=O |
| Critical Property | Combination of a terminal triple bond and an aldehyde group. |
Table 2: Key Properties for Ultrafast Dynamics Research [1] [2]
| Property | Value / Significance |
|---|---|
| Ionization Energy | 9.85 eV |
| Primary Role in Research | Model system for studying long-lived correlation-driven charge migration. |
| Key Electronic Feature | Hole-mixing structure involving the Highest Occupied Molecular Orbital (HOMO). |
| Relevance | Demonstrated long-lasting electronic coherence, a prerequisite for attochemistry. |
Understanding the research requires familiarity with these key concepts:
Research into this compound's dynamics relies on advanced theoretical simulations and experimental techniques.
The standard computational approach involves simulating the coupled electron-nuclear dynamics after a vertical ionization event.
Diagram 1: Workflow for simulating electron dynamics after ionization, using semiclassical methods like the Thawed Gaussian Approximation [3].
Key Methodological Details:
Observing charge migration requires a trigger to create the coherent state and a probe to measure its evolution.
Diagram 2: Proposed experimental scheme using IR multi-photon ionization and X-ray probing for observing correlation-driven charge migration [2].
Key Methodological Details:
Studies on this compound and its analogs have yielded surprising insights with broad implications.
The study of this compound is not an isolated effort but part of a broader push in ultrafast science.
This compound serves as a critical benchmark system demonstrating that long-lived electronic coherence is achievable in well-chosen molecular systems. The counter-intuitive finding that molecular extension can enhance coherence opens the door to designing many more molecules suitable for quantum control. Future research will likely focus on exploiting these principles to directly observe and ultimately control chemical reactions at the electron level.
The table below summarizes the core chemical identity of this compound.
| Property | Description |
|---|---|
| Chemical Formula | C₄H₄O [1] |
| Molecular Weight | 68.0740 g/mol [1] |
| IUPAC Name | This compound [1] |
| CAS Registry Number | 52844-23-2 [1] |
| Ionization Energy (IE) | 10.2 eV (EST method) [1] |
| Notable Property | Exhibits long-lasting charge migration after valence ionization [2] [3] |
Upon ionization, this compound exhibits long-lasting electronic coherence due to a hole mixing structure involving its Highest Occupied Molecular Orbital (HOMO) [4]. Ionization creates a coherent superposition of cationic electronic states, leading to charge migration where the electron hole density moves rapidly across the molecular structure [4] [2]. This coherence is crucial for potential attochemistry applications.
The simulation of charge migration in this compound relies on Real-Time Time-Dependent Density Functional Theory (RT-TDDFT). The methodology below is adapted from a 2025 study that used the open-source code OCTOPUS [4].
| Aspect | Protocol Detail |
|---|---|
| Software | OCTOPUS [4] |
| Key Functional | PBE (with a self-interaction error correction scheme) [4] |
| Grid System | Spherical grid with a radius of 12 Å and a spacing of 0.18 Å [4] |
| Time Step | 1.3 attoseconds (as) [4] |
| Absorbing Boundaries | 2 Å thickness at the edge of the simulation domain [4] |
| Ionization Trigger | Sudden removal of an electron from the HOMO at t=0, or simulation with a short, intense infrared (IR) laser pulse [4] |
This compound (CAS Registry Number: 52844-23-2) is an important α,β-acetylenic aldehyde with significant utility in organic synthesis and drug development. This compound features both a terminal alkyne and an aldehyde functional group in a linear carbon chain, making it a valuable bifunctional building block for the construction of complex molecular architectures. The molecular formula of this compound is C₄H₄O, with a molecular weight of 68.07 g/mol [1]. Its unique structural characteristics, including a conjugated π-system and distinct dipole moment of approximately 3.2 D, contribute to its reactivity and utility in various synthetic transformations.
This compound serves as a key chemical intermediate in pharmaceutical synthesis and materials science. It has been identified as a mouse metabolite, indicating its relevance in biochemical studies [1]. The compound's linear geometry and the presence of both electrophilic (aldehyde) and nucleophilic (terminal alkyne) sites enable diverse reactivity patterns, including nucleophilic additions, cycloadditions, and metal-catalyzed couplings [1]. These properties make it particularly valuable for synthesizing heterocyclic compounds, macrocycles, and complex natural products.
This compound exhibits distinctive physicochemical characteristics that influence its handling, reactivity, and analytical detection. The table below summarizes its key properties:
Table 1: Physicochemical Properties of this compound
| Property | Value/Specification | Reference |
|---|---|---|
| CAS Registry Number | 52844-23-2 | [1] |
| Molecular Formula | C₄H₄O | [1] [2] |
| Molecular Weight | 68.07 g/mol | [1] [2] |
| IUPAC Name | This compound | [1] |
| SMILES | C#CCC=O | [1] |
| InChI Key | OGQNOIVDVXRWRE-UHFFFAOYSA-N | [1] [2] |
| Boiling Point | 82°C | [1] |
| Ionization Energy | 9.85 eV (EST method) | [1] [2] |
| Water Solubility | Practically insoluble | [1] |
| Dipole Moment | 3.2 D (calculated) | [1] |
The ionization energy of 9.85 eV enables detection using photoionization techniques, with response factors of 1.50 at 10.6 eV excitation energy [1]. The compound is considered practically insoluble in water and presents as a relatively neutral molecule under standard conditions [1].
Characterization of this compound relies on several spectroscopic techniques, each providing distinctive fingerprints for identification and purity assessment:
Table 2: Spectroscopic Properties of this compound
| Technique | Key Features | Reference |
|---|---|---|
| Infrared Spectroscopy | C≡C stretch (2100-2200 cm⁻¹), C=O stretch (~1700 cm⁻¹), ≡C-H stretch (~3300 cm⁻¹) | [1] |
| ¹H NMR | Terminal alkyne H (δ 2.0-3.0), aldehyde H (δ 9.0-9.5), methylene H (δ 2.5-3.0) | [1] |
| Mass Spectrometry | Molecular ion peak m/z 68.07, characteristic fragmentation pattern | [1] [2] |
The terminal alkyne functionality produces a sharp infrared absorption in the 3200-3300 cm⁻¹ region, while the carbon-carbon triple bond shows medium intensity absorption between 2100-2200 cm⁻¹ [1]. The aldehyde carbonyl stretch appears as a strong band near 1700 cm⁻¹, characteristic of this functional group [1]. In ¹H NMR spectroscopy, the compound displays predictable chemical shifts corresponding to its three distinct proton environments [1].
Several synthetic methodologies have been developed for the preparation of this compound, each with distinct advantages and limitations. The table below compares three primary approaches:
Table 3: Comparison of Synthetic Methods for this compound
| Method | Key Reagents/Conditions | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Barbier-Type Reaction | 1-Bromo-2-butyne, Indium metal, crude ynal precursor | Mild conditions, single-step from intermediate, good functional group tolerance | Requires pre-formed ynal precursor, moderate yields | [3] |
| Hydrolysis of Butyne Derivatives | Terminal alkyne precursors, acidic conditions | Simple procedure, readily available starting materials | Potential for side reactions, moderate selectivity | [1] |
| Oxidation of 3-Butyn-1-ol | Pyridinium chlorochromate (PCC) or similar oxidants | Direct oxidation of readily available alcohol | Over-oxidation concerns, chromium waste issues | [1] |
Based on recent literature and adaptation from synthetic approaches to related compounds, the following detailed protocol provides a reliable method for synthesizing this compound [3].
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, place indium powder (1.5 equiv, 7.5 mmol). Seal the flask with a rubber septum and purge with inert gas (N₂ or Ar) for 15 minutes.
Solvent Addition: Add anhydrous THF (150 mL) to the flask via cannula transfer under positive inert gas pressure.
Reagent Introduction: Add 1-bromo-2-butyne (1.2 equiv, 6.0 mmol) dropwise via syringe over 5 minutes while stirring at room temperature.
Barbier Reaction Initiation: Slowly add the crude ynal precursor (5.0 mmol) dissolved in minimal anhydrous THF (~10 mL) via syringe pump over 30 minutes while maintaining the reaction temperature at 0°C using an ice bath.
Reaction Monitoring: Stir the reaction mixture at 0°C for 4-6 hours, monitoring progress by TLC (silica gel, hexanes:ethyl acetate 4:1, visualization with KMnO₄ stain).
Reaction Quenching: Carefully add saturated aqueous ammonium chloride solution (50 mL) dropwise to quench the reaction while maintaining cooling.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 50 mL). Combine the organic layers and wash with brine (50 mL).
Drying: Dry the combined organic extracts over anhydrous magnesium sulfate (5 g) for 30 minutes with occasional stirring.
Concentration: Filter the solution and concentrate under reduced pressure (40°C water bath, 200 mbar initially, gradually reduced to 10 mbar) using a rotary evaporator.
Purification: Purify the crude product by flash chromatography on silica gel (hexanes:ethyl acetate gradient elution from 9:1 to 4:1). Combine fractions containing this compound as identified by TLC.
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, comparing with literature data [1].
The following diagram illustrates the complete synthetic pathway for this compound, including the Barbier-type reaction and alternative approaches:
Synthetic Pathway for this compound Production
This compound presents several significant hazard considerations that require careful attention in laboratory settings:
Flammability: this compound is highly flammable with a boiling point of 82°C [1]. Vapor may travel considerable distances to ignition sources and flash back.
Reactivity: The compound contains both electrophilic aldehyde and nucleophilic terminal alkyne functionalities, making it reactive with a wide range of substances [1]. It may undergo exothermic polymerization if contaminated or subjected to elevated temperatures.
Health Effects: Aldehydes typically exhibit irritating properties to eyes, skin, and respiratory system. The terminal alkyne may present additional toxicity concerns.
Storage Conditions: Store under inert atmosphere (N₂ or Ar) at 2-8°C in amber glass containers to prevent oxidation and polymerization. Containers should be clearly labeled with date of receipt and opening.
Handling Procedures: All manipulations should be conducted in a well-ventilated fume hood with proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coat.
Spill Management: In case of spillage, immediately evacuate and ventilate the area. Absorb with non-combustible material and dispose of as hazardous waste.
This compound serves as a versatile chemical building block with several significant applications in pharmaceutical research and development:
Pharmaceutical Intermediate: this compound functions as a key intermediate in the synthesis of complex molecules, including cage-like sesquiterpenoids such as daphnepapytone A, which exhibits moderate inhibitory activity against α-glycosidase (IC₅₀ = 159 ± 2.1 μM) and potential as a lead compound for diabetes treatment [3].
Macrocycle Synthesis: The compound serves as a precursor in the synthesis of macrocyclic structures through reactions such as the Pauson-Khand reaction [3]. These macrocycles are common structural motifs in natural products and bioactive molecules.
Chemical Biology: As a mouse metabolite, this compound has relevance in metabolic pathway studies and enzyme interaction investigations [1]. Its conversion to 3-butynoate via aldehyde dehydrogenase in murine systems makes it valuable for biochemical research.
Material Science: The compound's unique electronic properties and linear geometry contribute to applications in material science, including potential use in molecular electronics and charge migration studies [1].
Low Yields: If reaction yields are consistently below 40%, ensure strict exclusion of oxygen and moisture throughout the procedure. Consider increasing the equivalents of indium metal to 2.0 equiv and extending reaction time to 8 hours.
Purity Issues: If NMR analysis indicates significant impurities, implement a second purification pass via flash chromatography with a slower gradient or consider fractional distillation under reduced pressure.
Polymerization: If product decomposition is observed during purification or storage, add a stabilizer such as 0.1% hydroquinone and ensure all glassware is thoroughly cleaned and silanized before use.
For scaling up the synthesis beyond 10 mmol, consider the following modifications:
This compound represents a valuable bifunctional synthetic intermediate with significant utility in pharmaceutical development and chemical research. The Barbier-type reaction protocol outlined in this application note provides a reliable method for its laboratory-scale synthesis with moderate to good yields. The compound's unique structural features, including both terminal alkyne and aldehyde functionalities, enable diverse chemical transformations and applications in complex molecule synthesis.
When handling this compound, researchers must adhere to strict safety protocols due to its flammability and reactivity. Proper characterization through spectroscopic methods is essential to verify identity and purity before subsequent use in synthetic sequences. With the methodologies described herein, researchers can reliably prepare and utilize this valuable building block to advance their synthetic and drug discovery programs.
But-3-ynal (C₄H₄O, CAS 52844-23-2) is a simple organic molecule featuring a terminal alkyne and an aldehyde group, with the linear structure C#CCC=O [1]. Recent first-principles calculations have identified it as a prime candidate for observing long-lasting electronic coherence and correlation-driven charge migration [2] [3]. This phenomenon, crucial for the emerging field of attochemistry, involves ultrafast electron dynamics across the molecular structure following ionization, persisting for tens of femtoseconds without significant decoherence [3]. These application notes detail the computational protocols and key findings for researchers aiming to study or exploit these quantum effects.
This compound serves as a model system for studying ultrafast electron dynamics due to its specific electronic structure.
C#CCC=O, creates a conjugated π-system that facilitates electron delocalization [1].The following protocols are adapted from recent cutting-edge research on simulating charge migration [3].
This protocol is designed to probe the intrinsic electron dynamics triggered by the instantaneous removal of an electron.
1. Objective: To simulate and analyze the correlation-driven charge migration in this compound following sudden ionization from its HOMO. 2. Software: The open-source octopus code is recommended for its capability to perform real-time, real-space TDDFT simulations [3]. 3. Methodology:
Table 1: Key Computational Parameters for octopus
| Parameter | Value | Description |
|---|---|---|
| Functional | PBE | Exchange-correlation functional [3]. |
| Self-Interaction Correction | Average Density SIC | Corrects the asymptotic potential, crucial for accurate ionization potentials [3]. |
| Grid Type | Spherical | Simulation domain shape. |
| Grid Radius | 12 Å | Size of the simulation box. |
| Grid Spacing | 0.18 Å | Resolution of the real-space grid. |
| Time Step | 1.3 as (attoseconds) | Duration for each propagation step. |
| Absorbing Boundaries | 2 Å thickness | Prevents unphysical reflections from the box edge. |
The workflow for this protocol can be summarized as follows:
This protocol models a more realistic experimental scenario for triggering charge migration.
1. Objective: To simulate the selective triggering of charge migration using a strong infrared (IR) laser pulse. 2. Advantage over XUV: IR multi-photon ionization selectively populates only the outermost molecular orbitals (like the HOMO), leading to a cleaner coherent superposition of states compared to broad XUV ionization [3]. 3. Methodology:
First-principles calculations have yielded several critical insights into the behavior of this compound.
Table 2: Summary of Key Properties and Computational Findings for this compound
| Property / Finding | Value / Description | Significance / Source |
|---|---|---|
| Molecular Formula | C₄H₄O | [1] |
| Molecular Weight | 68.07 g/mol | [1] |
| Ionization Energy (IE) | 9.85 eV | Critical for modeling ionization trigger [4]. |
| Key Electronic Feature | HOMO hole mixing structure | Driver of correlation-driven charge migration [3]. |
| Simulated Coherence Time | ~15 fs | Enables observation of multiple charge migration cycles [3]. |
| Primary Computational Method | RT-TDDFT with PBE & SIC | Validated for this specific phenomenon [3]. |
The study of charge migration in molecules like this compound lays the groundwork for future applications.
The ionization of a molecule can create a coherent superposition of electronic states, leading to ultrafast electron dynamics known as charge migration [1] [2]. This process is driven purely by electron correlation and can initiate changes in electron density across the molecular structure on attosecond to femtosecond timescales.
But-3-ynal has been identified as a prime candidate for observing long-lasting electronic coherence. Surprisingly, theoretical studies suggest that extending the carbon skeleton in molecules like this compound can slow down decoherence and prolong charge migration, counter to the intuition that larger, more flexible molecules induce faster decoherence [2]. Controlling this motion is a key goal of attochemistry, with the potential to steer chemical reactivity by manipulating electron dynamics before nuclear motion dampens the process [3].
The following protocol outlines the use of the Thawed Gaussian Approximation (TGA), an efficient ab initio semiclassical method, for simulating coupled electron-nuclear dynamics in this compound after ionization [2] [4].
Objective: To simulate the ultrafast charge migration in cationic this compound and quantify the decoherence time induced by nuclear motion.
Workflow Overview: The typical workflow for these simulations involves several key stages, from initial setup to final analysis, as illustrated below.
Detailed Methodology:
System Preparation and Electronic Structure
nD-ADC(3) (Algebraic Diagrammatic Construction to third order) or EOM-CC-IP (Equation-of-Motion Coupled-Cluster for Ionization Potentials) schemes [4]. This identifies the presence of a hole-mixing structure involving the Highest Occupied Molecular Orbital (HOMO), which is crucial for initiating correlation-driven charge migration [3].Initial Condition: Sudden Ionization
t=0, an electron is instantaneously removed from the HOMO of the neutral molecule at its ground-state geometry.I and J), forming the initial electronic wave packet. The initial nuclear wavefunction is a Gaussian wavepacket on each cationic potential energy surface (PES) [2] [4].Dynamics Propagation
octopus are suitable for RT-TDDFT in real space [3].Data Analysis
ρ_h(r,t), to visualize the migration of the electron hole across the molecular structure [4].I and J as C_IJ(t) = |<χ_I(t)|χ_J(t)>|, where χ are the nuclear wavepackets. The decay of C_IJ(t) measures the loss of coherence due to nuclear motion [2].While the above is computational, these dynamics can be probed experimentally. The following protocol outlines a proposed experimental scheme for observing charge migration in this compound [3].
Objective: To trigger and observe correlation-driven charge migration in this compound using an X-ray Free-Electron Laser (XFEL).
Detailed Methodology:
Sample Preparation: Isolate this compound in a molecular beam under high vacuum conditions to minimize interactions with other molecules.
Triggering Dynamics with IR Pulse:
Probing with X-ray Pulse:
Data Interpretation:
The following table summarizes critical data and expected outcomes from theoretical and experimental studies of this compound.
| Parameter/Aspect | Description/Value | Significance |
|---|---|---|
| Molecular Formula | C₄H₄O [5] |
Identifies the chemical system under study. |
| Key Structural Feature | Terminal alkyne and aldehyde group (C#CCC=O) [5] |
Creates the electronic structure necessary for hole-mixing. |
| Ionization Method | IR multi-photon ionization [3] | Selectively populates the HOMO-derived superposition. |
| Probing Technique | X-ray Transient Absorption [2] [3] | Tracks charge dynamics with element-specificity. |
| Primary Observable | Oscillations in hole density | Direct signature of charge migration. |
| Expected Coherence Time | Up to ~10 fs [4] | Indicates a relatively long-lived electronic coherence. |
| Decoherence Mechanism | Coupling to specific vibrational modes (e.g., CO stretch) [2] | Explains how nuclear motion damps electron dynamics. |
The study of this compound provides a template for investigating charge migration in other molecular systems. The counter-intuitive finding that increased molecular size and flexibility can prolong coherence in a series of propynal analogs offers a new design principle for molecules tailored for attochemistry applications [2]. Furthermore, the combination of selective IR triggering and X-ray probing presents a promising pathway for the first unambiguous experimental observation of correlation-driven charge migration, a pivotal goal in attosecond science [3].
This compound (CAS 52844-23-2) is a small, linear organic molecule with the formula C₄H₄O. Its structure combines a terminal alkyne and an aldehyde group, connected by a methylene bridge (SMILES: C#CCC=O) [1]. This combination of electron-rich and electron-poor functional groups makes it an interesting subject for charge migration studies.
The table below summarizes its key physicochemical properties [1]:
| Property | Value / Description |
|---|---|
| Molecular Formula | C₄H₄O |
| Molecular Weight | 68.07 g/mol |
| IUPAC Name | This compound |
| Critical Functional Groups | Terminal alkyne (C≡C), Aldehyde (C=O) |
| Ionization Energy | 9.85 eV |
| Key Structural Feature | Linear geometry with a conjugated π-system |
This protocol offers a starting point for investigating charge migration in this compound using computational methods, which can predict electron dynamics following ionization.
Objective: To model the charge migration dynamics in this compound following simulated ionization using quantum chemical methods.
Experimental Principles: Charge migration is an ultrafast electron dynamics process that occurs after the sudden removal of an electron (ionization). Computational modeling allows you to trace the flow of charge through the molecule over time, providing insights into which regions temporarily hold a positive charge (hole) before nuclear motion begins.
Methodology:
Initial Geometry Optimization
Electronic Structure Calculation
Simulation of Ionization & Charge Dynamics
The following diagram visualizes the logical workflow of this computational protocol:
Since direct experimental protocols were not found, here are suggested pathways to develop a complete application note:
But-3-ynal (C₄H₄O) is an organic compound featuring a terminal alkyne and an aldehyde group. Recent theoretical studies have highlighted its potential for sustaining long-lasting charge migration, a form of ultrafast electron dynamics triggered by ionization [1] [2]. This phenomenon, if controlled, could pave the way for manipulating chemical reactions at the electron level, a core goal of attochemistry.
The key to its utility lies in its electronic structure. Upon ionization, its highest occupied molecular orbital (HOMO) exhibits a hole mixing structure, which creates a coherent superposition of electronic states [3]. Surprisingly, contrary to the intuition that larger molecules decohere faster, extending the carbon skeleton of this compound analogs can actually slow down decoherence and prolong charge migration [4].
The table below summarizes key properties that make this compound suitable for attochemistry experiments.
| Property | Value | Significance & Reference |
|---|---|---|
| Molecular Formula | C₄H₄O | Linear structure with aldehyde and terminal alkyne [5]. |
| Molecular Weight | 68.07 g/mol | [5] |
| Ionization Energy (IE) | 9.85 eV (EST), 10.2 eV (EST) | Critical for predicting ionization behavior in strong laser fields [6]. |
| HOMO Hole Mixing | Present | Enables correlation-driven charge migration; key for long-lived coherence [3]. |
| Key Finding | Extended carbon backbone can prolong coherence | Challenges conventional wisdom; larger analogs show slower decoherence [4]. |
This protocol outlines a method to selectively trigger and observe correlation-driven charge migration in this compound, based on a proposed scheme combining IR multiphoton ionization and X-ray probing [3].
1. Principle Traditional extreme ultraviolet (XUV) pumps can populate too many cationic states, making it difficult to isolate specific charge migration dynamics. Using an intense infrared (IR) multi-photon pulse as a trigger offers superior selectivity, primarily ionizing only the outermost molecular orbitals (like the HOMO) and thus cleanly populating the coherent superposition of states involved in hole mixing [3].
2. Materials and Setup
3. Workflow The experimental and theoretical workflow is designed to trigger, probe, and validate charge migration.
4. Procedures
Step 1: Theoretical Simulation (Pre-Experiment)
Step 2: Experimental Trigger - IR Multi-photon Ionization
Step 3: Charge Migration
Step 4: Experimental Probe - XFEL Pulse
Step 5: Data Analysis and Validation
The diagram below illustrates the electronic structure mechanism that enables sustained charge migration in this compound.
1. Compound Overview
But-3-ynal (CAS Registry Number: 52844-23-2) is an organic compound with the molecular formula C₄H₄O and a molecular weight of 68.0740 g/mol [1] [2]. Its structure features a terminal alkyne and an aldehyde group, with the IUPAC name This compound and a SMILES representation of C#CCC=O [2].
2. Quantitative Ion Energetics Data The primary gas phase ion energetics data available for this compound is its ionization energy (IE), which is the energy required to remove an electron from the molecule, forming a cation. The values, determined by different estimation (EST) methods, are summarized in the table below.
Table 1: Experimentally Determined Ionization Energies for this compound [1]
| IE (eV) | Method | Reference |
|---|---|---|
| 10.2 | EST | Takhistov and Ponomarev, 1994 |
| 9.85 | EST | Burgers, Holmes, et al., 1982 |
This ionization energy data is crucial for mass spectrometry-based analyses, as it influences how the molecule ionizes and fragments in the gas phase under different experimental conditions.
3. Experimental Protocol for Ionization Energy Measurement The following protocol outlines the general methodology for determining ionization energies, as referenced in the NIST data.
The diagram below outlines a generalized workflow for conducting gas-phase ion energetics studies, from sample handling to data interpretation.
Diagram Title: Gas-Phase Ion Energetics Analysis Workflow
Understanding the ionization energy of a compound like this compound is fundamental in several research areas:
The primary data gap is the lack of other ion energetics parameters, such as proton affinity or electron affinity, for this compound. Furthermore, the search results did not yield detailed, step-by-step protocols for specific experiments on this molecule beyond the general methodology described.
In the fields of quantum simulation, quantum computing, and precision metrology, the rotational states of ultracold polar molecules represent a promising resource due to their long radiative lifetimes and tunable dipolar interactions [1]. A primary challenge, however, is decoherence caused by environmental interactions and, specifically, by differential light shifts in optical trapping setups [1]. This application note details experimental and computational methodologies for mitigating decoherence, enabling the use of molecules as robust quantum systems. The protocols herein are designed for researchers working at the intersection of quantum physics, physical chemistry, and drug discovery, where maintaining coherent states is critical for advanced applications.
The coherence of a molecular quantum state refers to the preservation of its phase over time. For diatomic molecules in optical traps, the primary source of dephasing is the differential polarizability between the different rotational states in the superposition [1]. When this differential polarizability is nullified, coherence times can be extended to the order of seconds.
The molecular polarizability is anisotropic and can be decomposed into:
The tensor light shift, which causes differential shifts between rotational states, is proportional to the anisotropic polarizability, (α^{(2)} = \frac{2}{3}(α_{\parallel} - α_{\perp})) [1]. A "magic wavelength" trap is engineered to make (α^{(2)} = 0), eliminating this differential shift.
Table 1: Key Parameters Influencing Molecular Coherence
| Parameter | Description | Impact on Coherence |
|---|---|---|
| Trap Laser Wavelength | Detuning ((\Delta)) from an electronic transition. | At the magic detuning ((\Delta_{magic})), the differential light shift is eliminated [1]. |
| Trap Polarisation Angle ((\beta)) | Angle between the trap light's polarisation and the quantisation axis. | A parallel configuration ((\beta = 0^\circ)) clusters magic conditions for multiple states and suppresses hyperpolarisability effects [1]. |
| Trap Intensity ((I)) | Peak intensity of the optical trapping field. | Determines the magnitude of the AC Stark shift. At (\Delta_{magic}), the transition frequency becomes intensity-independent [1]. |
| Rotational Quantum Number ((N)) | The specific rotational states used in the superposition. | Different (N \leftrightarrow N') transitions have closely clustered but distinct magic wavelengths [1]. |
This protocol, adapted from a recent study on RbCs molecules, describes how to identify the magic wavelength and perform coherence measurements for superpositions of rotational states [1].
Part A: Identifying the Magic Wavelength
f(I,Δ) = f₀ + k(Δ - Δ_magic)I + k'(Δ - Δ_iso)²I²
The magic detuning (\Delta_{magic}) is the value where the frequency becomes independent of intensity ((f = f_0)). The sensitivity constant (k) indicates how robust the magic condition is to detuning errors [1].The workflow for this experimental process is summarized below.
Part B: Measuring and Verifying Long Coherence
While not directly addressing coherence, advanced computational algorithms for de novo molecular generation are highly relevant for designing candidates with desired properties. The following protocol describes a reinforcement learning (RL) approach for optimizing molecules in the latent space of a generative model [2].
Part A: Latent Space Evaluation
Part B: Molecule Optimization with MOLRL
The logical flow of this computational protocol is illustrated in the following diagram.
Table 2: Comparison of Coherence-Oriented vs. General Molecular Generation
| Aspect | Coherence-Oriented Approach (Magic Wavelength) | General Computational Approach (MOLRL) |
|---|---|---|
| Primary Goal | Extend quantum coherence time of specific molecular states in a lab setting. | Generate novel molecular structures with optimized physiochemical properties. |
| System Scale | Individual, ultracold molecules trapped in isolation. | Large-scale exploration of chemical space (millions of molecules). |
| Key Metrics | Coherence time (T₂), differential polarizability, magic wavelength. | Target property (e.g., pLogP), structural similarity, synthetic accessibility. |
| Typical Input | A specific molecular species (e.g., RbCs) and its rotational states. | A seed molecule or a scaffold to be optimized. |
| Experimental Validation | Essential; requires precision spectroscopy (Ramsey interferometry). | Essential; generated molecules require synthesis and lab testing. |
The protocols detailed in this note provide a concrete pathway for researchers to engineer and maintain long-lived coherence in molecular systems. The experimental method of magic-wavelength trapping offers a direct way to suppress the dominant source of dephasing in optical traps, while computational frameworks like latent reinforcement learning provide a powerful tool for the in silico design of molecules with tailored properties, which could eventually include optimal structures for quantum coherence.
Future advancements are likely to come from the intersection of these fields. As highlighted in a recent review, quantum machine learning (QML) capitalizes on the principles of quantum mechanics to process complex information and could naturally simulate molecular behavior at the atomic level with higher precision [3]. Although current hardware limitations persist, the integration of quantum computing into drug discovery workflows holds the potential to accurately predict drug-target binding affinities and reaction mechanisms by directly simulating quantum effects [3]. The continuous operation of large-scale, coherent quantum systems, as demonstrated with a 3,000-qubit neutral atom array, paves the way for the powerful quantum simulations needed to make these predictions a reality [4].
The primary goal of this protocol is to selectively trigger and observe correlation-driven charge migration in but-3-ynal [1]. This phenomenon involves ultrafast, purely electronic dynamics resulting from the coherent superposition of eigenstates in the ionized molecule. Unlike charge transfer, it is not driven by nuclear motion.
Before proceeding with ultrafast experiments, confirm the identity and purity of the this compound sample using its key properties.
| Property | Value / Description | Reference |
|---|---|---|
| Molecular Formula | C4H4O | [2] [3] |
| Molecular Weight | 68.07 g/mol | [2] [3] |
| CAS Registry Number | 52844-23-2 | [2] [3] |
| IUPAC Name | This compound | [3] |
| SMILES | C#CCC=O | [3] |
| Ionization Energy (IE) | 9.85 eV | [2] |
| Key Structural Features | Terminal alkyne group (C≡C) and an aldehyde group (-CHO) | [3] |
The following section outlines the specific methodologies for the computational simulation and the proposed experimental observation of charge migration.
This simulation is crucial for predicting the dynamics and validating the experimental design.
This is the proposed table-top experiment for the direct observation of the dynamics.
The logical flow of the experiment, from sample preparation to data analysis, is summarized in the diagram below.
Diagram 1: Workflow for the IR-Pump X-ray-Probe experiment.
The successful observation of correlation-driven charge migration in this compound would be a landmark achievement in attosecond science. It would provide a direct way to study electron correlation and open avenues for controlling chemical reactivity by steering electronic dynamics before nuclei have time to move ("attochemistry") [1]. This specific IR-triggering scheme, due to its selectivity, could be applied to other molecules with suitable hole-mixing structures, paving the way for designing molecular systems with tailored electron dynamics.
The table below summarizes the core identifiers and properties of this compound from authoritative sources like the NIST WebBook [1].
| Property | Value / Description |
|---|---|
| CAS Registry Number | 52844-23-2 [1] [2] [3] |
| Molecular Formula | C₄H₄O [1] [2] [3] |
| Molecular Weight | 68.07 g/mol [1] [2] [3] |
| IUPAC Name | This compound [2] [3] |
| SMILES | C#CCC=O [2] |
| InChI Key | OGQNOIVDVXRWRE-UHFFFAOYSA-N [1] [2] |
| Ionization Energy (IE) | 9.85 eV (estimated) [1] |
The following table outlines the most likely fragmentation ions for this compound, based on its structure and general mass spectrometry principles for aldehydes and alkynes [4] [5] [6].
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway Rationale |
|---|---|---|
| 68 | C₄H₄O⁺• (Molecular Ion) | The parent molecular ion ([M]⁺•). Its stability is often low in aldehydes [5] [6]. |
| 67 | C₄H₃O⁺ | Loss of a single hydrogen atom ([M-H]⁺), common in aldehydes [5]. |
| 39 | C₃H₃⁺ | Loss of CHO•, typical for aldehydes (M-29), potentially yielding the propargyl cation [5]. |
| 41 | C₃H₅⁺ / C₂HO⁺ | Allyl cation (common base peak) or a fragment involving the triple bond and carbonyl. |
| 29 | CHO⁺ | Acylium ion from the cleavage of the C1-C2 bond, a very characteristic and stable fragment for aldehydes [6]. |
Given the lack of an experimental spectrum, here is a generalized protocol for obtaining the mass spectrum of a volatile organic compound like this compound via Electron Ionization (EI) mass spectrometry.
Sample Introduction and Vaporization:
Ionization:
Fragmentation:
Mass Analysis and Detection:
Data Interpretation:
This compound is a valuable building block in synthetic organic chemistry. Its structure, featuring both a terminal alkyne and an aldehyde, makes it a versatile intermediate [2]. For instance, it has been used in the synthesis of complex natural products like (-)-vincorine and in biochemical studies for site-specific protein cross-linking [7] [8].
The table below summarizes the core identifying information and key physicochemical data for But-3-ynal, which is essential for understanding its behavior and stability [1] [2].
| Property | Value / Description |
|---|---|
| IUPAC Name | This compound [1] [2] |
| CAS Registry Number | 52844-23-2 [1] [2] |
| Molecular Formula | C₄H₄O [1] [2] |
| Molecular Weight | 68.07 g/mol [2] |
| SMILES | C#CCC=O [2] |
| InChIKey | OGQNOIVDVXRWRE-UHFFFAOYSA-N [1] [2] |
| Key Structural Features | Terminal alkyne (-C≡CH) and an aldehyde (-CHO) group [2] |
| Ionization Energy | 9.85 eV (estimated) [1] |
The functional groups in this compound are the primary determinants of its reactivity and stability [2].
For researchers using this compound, a careful and consistent approach is key. The diagram below outlines a general handling and troubleshooting workflow.
Q1: What are the primary signs that my sample of this compound has decomposed? A1: Visual clues are key indicators. Look for changes such as discoloration (e.g., darkening), the formation of a turbid solution, or solid particulates. Any of these changes suggest the compound has degraded and a new batch should be used [2].
Q2: My reaction with this compound is not proceeding as expected. What could be wrong? A2: Consider these common issues:
Q3: What is the best way to safely dispose of this compound waste? A3: Specific disposal protocols depend on the scale and solvent. Generally, small quantities should be diluted in an appropriate solvent and transferred to a labeled waste container for halogenated or flammable organic solvents. For larger amounts or pure material, consult your institution's Environmental Health and Safety (EHS) department.
This compound (C₄H₄O) is an organic compound with a terminal alkyne and an aldehyde group [1]. Its significance in attosecond science stems from theoretical predictions that it can exhibit long-lived electron coherence, making it a candidate for observing pure electron dynamics [2].
Key Quantitative Data for this compound
| Property | Value | Source / Context |
|---|---|---|
| Molecular Formula | C₄H₄O | [1] [3] |
| Molecular Weight | 68.07 g/mol | [1] [3] |
| CAS Registry Number | 52844-23-2 | [1] [3] |
| Ionization Energy (IE) | 9.85 eV | Experimental value from NIST [3] |
| Ionization Energy (IE) | 10.2 eV | Alternative experimental value [3] |
The core challenge is that correlation-driven charge migration is difficult to observe because it can be disrupted by decoherence. A 2025 study suggests that a major hurdle is the lack of selectivity in common pump-probe schemes [2]. This compound is a promising molecule for this research because it has a predicted hole mixing structure for its Highest Occupied Molecular Orbital (HOMO). Ionizing this orbital is expected to create a coherent superposition of states that leads to charge migration [2].
The following methodology, based on a 2025 proposal, uses infrared (IR) multi-photon ionization to selectively trigger dynamics [2].
Objective: To selectively trigger and observe correlation-driven charge migration in this compound.
Principle: Intense IR pulses ionize only the outermost molecular orbitals. By targeting molecules like this compound with a HOMO hole mixing structure, you can selectively populate the specific cationic states involved in the coherence [2].
Workflow Overview:
Detailed Methodology:
Q1: Our observed charge migration signal decays too rapidly. What could be causing this decoherence? A: Rapid decoherence can stem from:
Q2: Why is IR multi-photon ionization preferred over XUV for triggering these dynamics? A: While XUV pulses are common, they often lack selectivity as their broad spectrum can ionize multiple inner valence orbitals simultaneously. IR multi-photon ionization is superior for this specific goal because it is gentler and selectively ionizes only the outermost molecular orbitals (like the HOMO), which is precisely what is needed to exploit the hole mixing structure and create a clean, coherent state [2].
Q3: How can I verify that this compound is a suitable molecule for our experiment before proceeding? A: The strongest preliminary verification is through theoretical modeling.
Q4: What are the critical parameters for the RT-TDDFT simulations? A: Based on the cited study [2], key parameters include:
The following diagram illustrates the key components of the experimental setup and the logical flow for diagnosing decoherence, integrating the principles from the research.
What is the ionization energy of But-3-ynal? The ionization energy (IE) is the minimum energy required to remove an electron from a molecule. For this compound, this value has been determined through experimental measurements. The table below summarizes the data from the NIST Chemistry WebBook [1].
| IE (eV) | Method | Reference | | :--- | :--- | :--- | | 10.2 | EST (Estimation) | Takhistov and Ponomarev, 1994 | | 9.85 | EST (Estimation) | Burgers, Holmes, et al., 1982 |
Which ionization method should I choose for this compound? The choice of ionization method depends heavily on your analytical goal, the sample state, and the type of mass spectrometer you are using. The following table compares common techniques mentioned in the search results [2] [3] [4].
| Method | Type | Principle | Best For this compound... | Key Considerations | | :--- | :--- | :--- | :--- | :--- | | EI (Electron Impact) | Hard | Bombardment with high-energy (e.g., 70 eV) electrons [3] [4]. | Structural elucidation, if volatile and thermally stable [2]. | Causes extensive fragmentation; molecular ion peak may be weak or absent [2] [3]. | | CI (Chemical Ionization) | Soft | Ion-molecule reactions using a reagent gas (e.g., methane) [2] [4]. | Obtaining a clear molecular ion signal for molecular weight confirmation [2]. | Reduced fragmentation compared to EI; less structural information [2]. | | APCI (Atmospheric Pressure Chemical Ionization) | Soft | Corona discharge ionizes gas/solvent, followed by proton transfer to the sample [2] [3]. | Analysis directly coupled with Liquid Chromatography (LC) [2] [3]. | Sample needs to be volatile; uses heated gas for desolvation [3]. | | APPI (Atmospheric Pressure Photoionization) | Soft | Photoionization using a UV lamp (e.g., Krypton or Xenon) [2]. | Analyzing weakly polar or non-polar molecules, potentially useful for this compound [2]. | Efficiency can depend on the use of a dopant [2]. | | ESI (Electrospray Ionization) | Soft | High voltage creates a charged aerosol, producing ions from solution [2] [3]. | LC-MS analysis, especially if studying non-volatile derivatives or complexes [2]. | Can generate multiple charged ions, helpful for high-mass analysis [2]. |
The following workflow can help you decide on an initial approach:
Ionization Method Selection Workflow
Why is this compound used in ultrafast dynamics studies? Beyond conventional mass spectrometry, this compound is a model system in attosecond science for studying charge migration [5] [6] [7]. Upon ionization, it can exhibit a long-lived coherent superposition of electronic states, leading to ultrafast electron dynamics (charge migration) across its molecular structure before nuclear motion causes decoherence [5] [6]. This makes it a promising candidate for the emerging field of "attochemistry" [5] [7].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Weak or absent molecular ion signal | Excessive energy during ionization (e.g., using EI). | Switch to a softer ionization technique like CI, APCI, or APPI [2] [4]. |
| Excessive fragmentation | Hard ionization method (EI) or high source energies. | Use a softer ionization method. If using ESI, check and reduce source collision energies [2]. |
| Low signal intensity | Inefficient ionization or desolvation (in LC-MS methods). | For APCI/APPI/ESI: Optimize source temperature and nebulizer gas flow for better desolvation [2] [3]. |
| Inconsistent results | Sample degradation or instability. | This compound's aldehyde group can be susceptible to oxidation [8]. Prepare fresh samples and use appropriate solvents. |
The search results indicate that in advanced physics experiments, this compound can be ionized using Infrared (IR) multi-photon ionization schemes to selectively trigger charge migration dynamics, which are then probed with X-ray lasers [5]. This is highly specialized and distinct from routine analytical mass spectrometry.
What is charge migration? Charge Migration (CM) is a coherent attosecond process where a localized electron hole moves across a molecule following rapid ionization. This is a purely electronic phenomenon, distinct from slower charge transfer that involves nuclear motion [1].
Why is But-3-ynal a good candidate for these studies? this compound is highlighted in recent research as a promising molecule for observing long-lasting charge migration. Its molecular structure supports the sustained electronic coherence needed for attochemistry applications [2] [3]. Theoretical studies indicate that after valence ionization, it exhibits ultrafast electron dynamics where the charge migrates from the bromine atom, becomes delocalized across the phenyl ring, and re-localizes on the acceptor group in about 1 femtosecond [4].
What are the primary challenges in measuring it? The main challenges stem from the extremely short spatial and temporal scales involved.
Different experimental techniques can be used to probe charge migration. The table below summarizes the key methods cited in the literature.
| Technique | Principle | Key Measurable | Reference Molecule(s) |
|---|---|---|---|
| High-Harmonic Spectroscopy (HHS) | Reconstructs hole dynamics by measuring high-harmonic radiation from molecules in a strong laser field. | Electron hole dynamics with attosecond/atomic resolution. | Iodoacetylene [1] |
| Single-Photon Laser-Enabled Auger Decay (spLEAD) | Uses an XUV pulse to create a hole and a VUV pulse to probe via a double ionization signal, mapping the survival probability of the initial state. | Double ionization yield as a function of pump-probe delay. | Glycine [5] |
| Valence Ionization & TDDFT | Initiates dynamics by emulating sudden valence ionization; theoretical analysis via Real-Time Time-Dependent Density Functional Theory. | Hole dynamics and localization on functional groups. | Para-functionalized Bromobenzene derivatives [4] |
The following diagram illustrates a generalized workflow for an attosecond pump-probe experiment, which is central to techniques like HHS and spLEAD.
Typical Workflow for a Pump-Probe Experiment:
FAQ 1: Our measured charge migration signal decays too quickly. What could be the cause? Rapid decoherence is the most common challenge. To address this:
FAQ 2: The signal-to-noise ratio in our high-harmonic spectroscopy is poor. How can we improve it?
FAQ 3: Our theoretical calculations and experimental results don't match. How should we proceed? Discrepancies often reveal new physics.
For researchers using theoretical methods to guide or interpret experiments, here is a detailed protocol based on the study of bromobenzene derivatives, which is directly applicable to this compound [4].
Objective: To simulate the charge migration dynamics in this compound following valence ionization.
Method: Real-Time Time-Dependent Density Functional Theory (RT-TDDFT).
Procedure:
Initial Geometry Optimization:
Initial State Preparation (Ionization):
Real-Time Propagation:
Data Analysis:
Here are the detailed methodologies for implementing the key techniques described above.
This technique addresses the challenge of selectively exciting the desired electron dynamics without populating a wide range of interfering states [1].
The following diagram illustrates this experimental workflow:
This is a computational post-processing technique to improve signal quality from time-domain spectroscopy.
The signal processing workflow is as follows:
The 2025 study validated its approach using Real-Time Time-Dependent Density Functional Theory (RT-TDDFT) simulations. The following parameters were used for the Octopus code and can serve as a reference [1].
| Simulation Parameter | Specification |
|---|---|
| Software | Octopus (real-space RT-TDDFT) [1] |
| Functional | PBE with a self-interaction error (SIE) correction [1] |
| Grid Type | Spherical [1] |
| Grid Radius | 12 Å [1] |
| Grid Spacing | 0.18 Å [1] |
| Time Step | 1.3 attoseconds [1] |
| Absorbing Boundaries | 2 Å thickness [1] |
Q1: Why is this compound a good molecule for studying charge migration? A1: this compound's HOMO is involved in a hole mixing structure [1]. This quantum mechanical feature means that ionizing its HOMO can create a coherent superposition of multiple cationic states, which is the fundamental driver of the long-lived charge migration dynamics that researchers want to observe [1].
Q2: What is the biggest advantage of using an IR trigger over an XUV trigger? A2: Selectivity. An XUV pulse has broad energy and typically ionizes many molecular orbitals simultaneously, creating a complex "mess" of states that is hard to interpret. An intense IR pulse, via multi-photon processes, is much more selective, primarily ionizing only the outermost orbitals (like the HOMO), resulting in a cleaner and more interpretable coherent state [1].
Q3: Are the signal improvement methods like Kalman filtering specific to this compound? A3: No. While the referenced study applied it to this compound, Kalman filtering is a general signal processing technique [1]. It can be applied to terahertz time-domain spectroscopy data from various molecular systems to reduce noise and improve data quality.
The table below summarizes the core identifying information for this compound from authoritative chemical databases [1] [2] [3].
| Property | Description |
|---|---|
| CAS Registry Number | 52844-23-2 [1] [2] |
| Molecular Formula | C₄H₄O [1] [2] |
| Molecular Weight | 68.07 g/mol [1] |
| IUPAC Name | This compound [1] |
| SMILES | C#CCC=O [1] |
| InChI Key | OGQNOIVDVXRWRE-UHFFFAOYSA-N [1] [2] |
This compound is identified in theoretical and experimental physics research as a prime candidate for studying correlation-driven charge migration [4] [5]. This refers to ultrafast, purely electronic motion triggered within a molecule after ionization.
The requirement for these studies is a predictable and well-defined molecular structure. The experiments rely on the molecule having a specific "hole-mixing structure" for its highest occupied molecular orbital (HOMO), which this compound possesses [4]. Any significant impurities or structural deviations could disrupt the delicate electron coherence that researchers are trying to observe. The focus is on the molecule's inherent electronic structure rather than a defined purity grade.
The following diagram outlines the general experimental workflow in which this compound is used, based on the described research methodologies [4]:
While explicit purity standards are not listed, you can infer critical quality factors from the experimental context. Here is a guide in a question-and-answer format.
Q1: Why is this compound used in charge migration studies?
Q2: What is the primary purity concern for these experiments?
| Problem Area | Potential Issue | Suggested Action |
|---|
| Molecular Integrity | Sample degradation or impurity affecting the HOMO electronic structure. | Source from reputable suppliers specializing in research chemicals. Verify molecular structure upon receipt using NMR and Mass Spectrometry [1]. | | Experimental Decoherence | Observed electron coherence time is shorter than predicted. | Confirm the use of high-purity, authentic this compound (CAS 52844-23-2). Ensure experimental conditions (e.g., laser pulse characteristics, vacuum) match those used in successful simulations [4]. | | Synthesis & Sourcing | Need for a verified sample. | Commercial samples are available (e.g., Enamine store code ENAH9851B832) [3]. Literature describes synthesis routes, such as from 1-Bromo-2-butyne or via Sonogashira coupling [1]. |
What is a superposition state in the context of this compound? When this compound is ionized, it can be excited into a coherent superposition state. This is not a mixture, but a single quantum state where the electron exists in multiple electronic states at once. This leads to a predictable, oscillating motion of charge density across the molecule, known as charge migration [1].
Why is this compound a good candidate for observing these states? Recent first-principles calculations have identified this compound as a promising candidate because it is predicted to exhibit long-lasting electronic coherence. Unlike many molecules where nuclear motion destroys the superposition in a few femtoseconds, this compound's structure seems to support a more sustained coherence, which is essential for any potential application [1].
What is the biggest challenge in creating a stable superposition? The primary challenge is decoherence, often induced by the natural vibration and movement of the molecule's atomic nuclei (nuclear motion). This interaction with the environment causes the coherent superposition to rapidly collapse, typically within a few femtoseconds [1]. Creating a long-lived state requires a molecule that fulfills several specific properties simultaneously.
| Problem Area | Specific Issue | Potential Solution / Consideration |
|---|---|---|
| Molecular Structure | Candidate molecule does not support long-lasting coherence. | Validate candidate molecules with first-principles calculations before experiment. This compound is a known promising candidate [1]. |
| Using 3-oxopropanenitrile or similar unsuitable molecules. | Note that some molecules, like 3-oxopropanenitrile, do not support long-lasting charge migration, highlighting the need for careful candidate selection [1]. | |
| Experimental Conditions | Decoherence from nuclear motion occurs too quickly (~fs). | Ensure the ionization process is designed to create a pure superposition. Use ultrafast laser pulses (attosecond to femtosecond durations) to initiate dynamics faster than decoherence time [1]. |
| Measurement & Detection | Unable to detect or measure the charge migration signal. | Employ time-resolved spectroscopic techniques (e.g., ultrafast pump-probe) to capture the fast electron dynamics. Semiclassical simulation methods can help interpret results [1]. |
For your experimental protocols, here are the key characteristics of this compound [2] [3]:
| Property | Value / Description |
|---|---|
| Molecular Formula | C4H4O |
| IUPAC Name | This compound |
| Molecular Weight | 68.07 g/mol |
| CAS Registry Number | 52844-23-2 |
| Key Structural Features | Terminal alkyne (C#CH) and an aldehyde (-CHO) group. |
| SMILES | C#CCC=O |
| Ionization Energy (IE) | Approximately 9.85 - 10.2 eV [2]. |
The following diagram outlines the general workflow for initiating and measuring charge migration in a molecule like this compound, incorporating key troubleshooting checks.
This diagram illustrates the core concept of why maintaining a superposition state is challenging, relating it to the troubleshooting points.
The search results confirm the scientific basis for your work but lack detailed experimental parameters like specific laser wavelengths or pulse energies. To advance your troubleshooting:
But-3-ynal (CAS 52844-23-2) is a linear, short-chain organic compound featuring both an aldehyde and a terminal alkyne functional group [1]. Its molecular formula is C₄H₄O, with a molecular weight of 68.07 g/mol [1]. Its structure, defined by the SMILES notation C#CCC=O, makes it a molecule of interest in ultrafast science and attochemistry [1] [2] [3].
Key Identifiers and Properties
| Property | Value / Identifier |
|---|---|
| IUPAC Name | This compound [1] |
| CAS Registry Number | 52844-23-2 [1] |
| InChI Key | OGQNOIVDVXRWRE-UHFFFAOYSA-N [1] |
| Molecular Formula | C₄H₄O [1] |
| Molecular Weight | 68.07 g/mol [1] |
| Ionization Energy | 9.85 eV, 10.2 eV [4] |
Solution 1: Selective Triggering with IR Multi-Photon Ionization
The following diagram illustrates this proposed experimental workflow:
Computational studies provide the following predictions for this compound's charge migration profile and chromatographic properties:
Predicted Physical & Charge Migration Properties
| Property Category | Specific Property | Predicted / Calculated Value |
|---|---|---|
| Charge Migration | Oscillation Period | ~5.5 fs [3] |
| Charge Migration | Coherence Time | ~15 fs [2] |
| Chromatography | Kovats RI (Standard Polar) | 1073.6 [6] |
| Chromatography | Kovats RI (Standard Non-polar) | 554.0 [6] |
The following methodology is adapted from recent theoretical proposals for observing correlation-driven charge migration [2].
1. Sample Preparation
2. Computational Pre-screening
octopus is noted for such RT-TDDFT simulations in real space [2].3. Triggering Dynamics with IR Pulse
4. Probing with X-ray FEL Pulse
5. Data Analysis
Before addressing specific issues, understanding the core concepts is crucial. The table below summarizes the key findings from recent studies relevant to your work on But-3-ynal.
| Concept | Key Finding | Relevance to this compound & Mitigation |
|---|---|---|
| Decoherence Source | Nuclear spins are the leading source of decoherence only when electron spin concentration is below ~1 mM [1]. | Guides sample preparation; controlling spin concentration is critical. |
| Molecular Symmetry | In molecules with planar symmetry, only in-plane normal modes contribute to decoherence [2]. | This compound's structure dictates which nuclear motions are most disruptive. |
| Deuteration | Using deuterated samples can achieve coherence times of ~0.1 ms at low electron spin concentrations [1]. | A primary mitigation strategy; replaces strong decoupling 1H nuclei with 2D. |
| System Extension | Extending the carbon skeleton from this compound to Pent-4-ynal conserves ionization properties and supports long-lasting charge migration (~10 fs) [2]. | Suggests this compound is a viable candidate for observing sustained coherence. |
The relationship between these concepts and the experimental workflow can be visualized as a cycle of preparation, measurement, and analysis:
Here are solutions to common problems you might encounter when working to mitigate decoherence.
This protocol outlines a concrete experiment to test the effect of deuteration on decoherence in a this compound-like system.
1. Objective: To quantify the increase in electronic coherence time in a deuterated molecular sample compared to its protonated form.
2. Materials:
3. Methodology: 1. Sample Preparation: * Dissolve the protonated this compound sample in a deuterated solvent at a concentration that ensures electron spin concentration is below 1 mM [1]. * Prepare an identical solution using the deuterated this compound analog. * Ensure both samples are free of oxygen and other paramagnetic contaminants by using standard degassing techniques (e.g., freeze-pump-thaw cycles). 2. Initiate Coherence: * Use an ultrafast laser pulse (e.g., an ionizing pulse) to create a coherent superposition of electronic states in the molecule, initiating charge migration [2]. 3. Measure Decoherence: * Probe the evolution of this electronic coherence with a delayed femtosecond probe pulse. * Measure the signal decay (e.g., the damping of quantum oscillations) as a function of time for both the protonated and deuterated samples. 4. Data Analysis: * Fit the decay of the quantum beats to extract the coherence time (T₂) for each sample. * Compare the T₂ values. A significant increase in the coherence time for the deuterated sample demonstrates successful mitigation of decoherence from hydrogen nuclear spins [1].
The logical flow of this mitigation strategy is summarized below:
Electronic coherence represents a fundamental quantum mechanical phenomenon where electrons exist in superpositions of states, enabling ultrafast electron dynamics that occur on attosecond to femtosecond timescales (10⁻¹⁸ to 10⁻¹⁵ seconds). When a molecule is ionized, it can create a coherent superposition of electronic states that initiates ultrafast electron density oscillations throughout the molecular structure, a process known as charge migration. This phenomenon holds particular significance for the emerging field of attochemistry, which aims to control chemical reactivity by manipulating electron dynamics before nuclear motion causes decoherence. The potential applications span from controlling chemical bond formation/rupture to designing molecular-scale quantum devices [1] [2].
Among molecular systems studied for coherent electron dynamics, This compound has emerged as a particularly promising candidate. This organic compound with a carbon-carbon triple bond adjacent to an aldehyde group exhibits exceptional properties that enable long-lasting electronic coherence after valence ionization. This compound possesses a specific hole mixing structure involving its highest occupied molecular orbital (HOMO), where two or more cationic states share character from multiple orbitals. This electronic configuration, combined with its favorable nuclear dynamics, makes it an ideal prototype for investigating correlation-driven charge migration [3] [2] [4].
Table 1: Comparative performance of molecules exhibiting long-lasting electronic coherence
| Molecule | Coherence Duration | Key Mechanism | Charge Migration Characteristics | Experimental Validation Status |
|---|---|---|---|---|
| This compound | ~15 fs | Hole mixing in HOMO | Pronounced hole oscillation along molecular structure | Theoretical prediction with experimental proposals |
| Propiolic acid | ~15 fs | Hole mixing in HOMO | Correlation-driven dynamics | Theoretical prediction with quantum treatment |
| 2,5-Dihydrofuran | ~15 fs | Hole mixing in HOMO | Ultrafast electron dynamics | Semi-classical simulation evidence |
| 3-Pyrroline | ~15 fs | Hole mixing in HOMO | Coherent electron oscillation | Semi-classical simulation evidence |
| Pent-4-ynal | Extended vs. smaller analogs | Suppressed decoherence vibrations | Prolonged charge migration | Ab initio prediction |
| Benzene | 1-2 fs (very short) | Multiple state superpositions | Rapid decoherence | Theoretical studies |
The comparative analysis reveals that This compound belongs to an elite group of organic molecules exhibiting extended electronic coherence times of approximately 15 femtoseconds—sufficient for multiple periods of charge migration. This duration significantly exceeds that of fundamental aromatic systems like benzene, which decoheres in just 1-2 femtoseconds. This compound's exceptional performance stems from its specific hole mixing structure, where the HOMO contributes significantly to multiple cationic states, creating an ideal configuration for correlation-driven charge migration when ionized. The molecular backbone of this compound further supports sustained coherence by suppressing decoherence-inducing vibrational modes that would otherwise rapidly dissipate electronic superpositions [2] [4].
Interestingly, extending this compound's carbon skeleton to create larger analogs like Pent-4-ynal further enhances coherence properties—a counterintuitive finding that challenges conventional assumptions that larger, more flexible molecules necessarily exhibit faster decoherence. This enhancement occurs because specific vibrational modes that induce decoherence (such as CO stretching in butynal and various H rockings in pentynal) disappear or have reduced impact in the extended structure. The symmetry-preserving normal modes play a particularly important role in decoherence processes, with this compound's structure minimizing these detrimental interactions [1].
Table 2: Comparison of methodological approaches for studying electronic coherence
| Methodology | Key Advantages | Limitations | Suitability for this compound |
|---|---|---|---|
| Infrared Multi-photon Ionization | Selective population of outermost orbitals; Triggers coherent dynamics efficiently | Requires intense IR pulses | Excellent - Specifically proposed for this compound |
| XUV-Pump IR-Probe | Broad spectral coverage; Established methodology | Limited selectivity; Populates all cationic states | Moderate - Less selective than IR approaches |
| Attosecond Transient Absorption Spectroscopy (ATAS) | Element-specific core-to-valence transitions; Time and spatial resolution | Limited to first few femtoseconds with HHG | Good for early-time dynamics |
| Real-Time Time-Dependent Density Functional Theory (RT-TDDFT) | Explicit treatment of ionization; Handles electron correlation | Single-determinant nature limits multi-excitation description | Excellent - Validated for this compound hole mixing |
| Ab Initio Semiclassical Dynamics | Includes nuclear motion effects; Higher accuracy | Computationally intensive | Excellent for decoherence analysis |
| Thawed Gaussian Approximation (TGA) | Includes anharmonicity and mode coupling; Efficiency | Neglects nonadiabatic couplings | Good for short-time dynamics |
The methodological comparison reveals that complementary approaches provide the most comprehensive understanding of this compound's coherence properties. Theoretical methods like RT-TDDFT and ab initio semiclassical dynamics have successfully predicted and explained the long-lasting coherence in this compound, while experimental techniques like infrared multi-photon ionization coupled with X-ray probes offer promising validation pathways. The integration of theoretical and experimental approaches is particularly important for this system, as it enables both the prediction of coherence phenomena and their subsequent verification through advanced spectroscopic techniques [1] [2] [4].
This compound represents an ideal testbed for these methodologies due to its balanced complexity—large enough to exhibit interesting electron dynamics yet tractable for high-level theoretical treatments. The consistency across multiple theoretical approaches strengthens confidence in predictions about its coherence properties. RT-TDDFT simulations in particular have demonstrated excellent capability to describe correlation-driven charge migration in this compound, accurately capturing the hole mixing structure responsible for its extended coherence times [2] [4].
Real-Time Time-Dependent Density Functional Theory (RT-TDDFT) has emerged as a particularly powerful computational method for validating electronic coherence in this compound. The protocol involves several critical steps:
Simulation Parameters: Simulations are performed using a spherical grid with a radius of 12 Å and a spacing of 0.18 Å, with a time step of 1.3 attoseconds. Absorbing boundaries with a thickness of 2 Å are implemented at the edge of the simulation domain to properly handle ionization processes. The Perdew-Burke-Ernzerhof (PBE) functional is typically employed with a self-interaction error correction scheme to accurately describe ionization potentials and the asymptotic behavior of the effective potential [2] [4].
Ionization Treatment: The unique advantage of RT-TDDFT for studying this compound is its ability to explicitly treat the ionization step, either through sudden removal of an electron from the HOMO or by simulating the interaction with laser pulses. This capability is essential for modeling the initial creation of coherence following ionization. The method properly describes the hole mixing structure involving this compound's HOMO, which is crucial for generating correlation-driven charge migration [2] [4].
Analysis Methods: The electronic coherence is quantified by monitoring the time evolution of the hole density throughout the molecular structure. The decoherence dynamics are analyzed by tracking the decay of oscillatory signals in the electron density at different atomic centers. Additionally, the contributions of individual vibrational modes to decoherence can be decomposed using semiclassical approaches, identifying which nuclear motions are primarily responsible for coherence loss [1] [2].
For more accurate treatments that include nuclear quantum effects, the thawed Gaussian approximation (TGA) provides a sophisticated approach. This method propagates semiclassical nuclear wavepackets on each electronic surface using the single-Hessian variant, combined with accurate ab initio evaluations of potential energy information at every time step. This approach includes effects of mode distortion and Duschinsky rotation (intermode coupling) exactly, and incorporates anharmonicity at least partially, providing more realistic modeling of decoherence processes in this compound and its analogs [1].
While direct experimental measurements of electronic coherence in this compound are still prospective, several powerful methodologies have been proposed based on successful applications in similar molecular systems:
Infrared Multi-photon Ionization with X-ray Probes: This promising approach utilizes intense infrared pulses to selectively ionize this compound's outermost molecular orbitals, creating the coherent superposition of states necessary for charge migration. The selectivity of IR multi-photon ionization is crucial, as it populates only a limited number of cationic eigenstates, unlike broadband XUV pulses that populate all states. Following ionization, X-ray free-electron lasers with their inherent spatial resolution probe the charge distribution at different time delays, mapping the charge migration dynamics across the molecular structure. This technique leverages element-specific core-to-valence transitions to provide atomic-level resolution of the electron dynamics [2] [4].
Attosecond Transient Absorption Spectroscopy (ATAS): For tracking hole migration in this compound over tens of femtoseconds, ATAS offers exceptional time and spatial resolution. This technique exploits element-specific core-to-valence transitions to monitor the evolving charge distribution, potentially using oxygen K-edge transitions to probe the aldehyde group or carbon K-edge transitions to monitor the carbon backbone. The methodology would involve pump-probe arrangements with attosecond XUV pulses creating the coherence and delayed femtosecond pulses probing the resulting dynamics [1].
Experimental Observables: The primary experimental signature of electronic coherence in this compound would be oscillations in the hole density at different atomic centers with periods inversely proportional to the energy gaps between participating cationic states. These oscillations would manifest as periodic modulations in X-ray absorption intensities or photoelectron/ion fragmentation yields. The decoherence time would be observed as the damping of these oscillations over time, with theoretical predictions suggesting approximately 15 femtoseconds for this compound [1] [2] [4].
The visualization below illustrates the fundamental process of correlation-driven charge migration in this compound following ionization, highlighting the key stages from initialization to decoherence:
This charge migration pathway demonstrates how this compound's distinctive hole mixing structure enables long-lasting coherence compared to other molecular systems. The process begins with ionization creating a coherent superposition of cationic states, followed by correlation-driven electron dynamics that oscillate the hole density along the molecular backbone. The critical advantage of this compound emerges in the delayed onset of nuclear-induced decoherence, which preserves the quantum coherence for approximately 15 femtoseconds—sufficient for multiple cycles of charge migration and potential attochemical manipulation [1] [2] [4].
The diagram below outlines a comprehensive experimental approach for validating electronic coherence in this compound, integrating both established and emerging techniques:
This experimental workflow highlights the iterative feedback between theoretical predictions and experimental validation that is crucial for comprehensively understanding this compound's coherence properties. The process begins with selective ionization using IR multi-photon processes, followed by element-specific probing with X-ray free-electron lasers at varying time delays. The oscillatory behavior of the charge distribution provides the key signature of electronic coherence, with the damping timescale directly quantifying the coherence lifetime. This experimental data then feeds back into theoretical models, refining parameters and enhancing predictive capabilities for both this compound and related molecular systems [1] [2] [4].
The validation of long-lasting electronic coherence in this compound carries significant implications for attochemistry and molecular quantum technology. This compound's extended coherence time of approximately 15 femtoseconds provides a substantially extended window for potential manipulation of chemical reactivity through control of electron dynamics before nuclear motion induces decoherence. This temporal scale allows for multiple cycles of charge migration oscillation, potentially enabling external fields to influence molecular processes at the most fundamental electronic level [1] [2].
The surprising finding that extending this compound's carbon skeleton to create larger analogs can further enhance coherence times opens exciting avenues for molecular design. This counterintuitive discovery suggests that strategic molecular engineering could yield increasingly complex systems with robust coherence properties, challenging traditional assumptions that larger molecules necessarily exhibit faster decoherence. The key insight involves suppressing specific decoherence-inducing vibrations through structural design rather than simply minimizing molecular size [1].
The table below summarizes the basic identifying information and properties for this compound found in the search results.
| Property | Details |
|---|---|
| Molecular Formula | C4H4O [1] [2] [3] |
| Molecular Weight | 68.07 g/mol [1] [2] [3] |
| CAS Registry Number | 52844-23-2 [1] [2] [3] |
| IUPAC Name | This compound [1] [2] |
| SMILES | C#CCC=O [2] |
| Key Functional Groups | Aldehyde (-CHO) and a terminal alkyne (-C≡CH) [2] |
| Ionization Energy | 9.85 eV (experimental value) [3] |
To help visualize its structure, here is a diagram generated from its SMILES notation (C#CCC=O).
The table below summarizes the key identifiers and properties of this compound (C₄H₄O) from scientific databases [1] [2].
| Property | Value / Description |
|---|---|
| Molecular Formula | C₄H₄O |
| Molecular Weight | 68.07 g/mol |
| CAS Registry Number | 52844-23-2 |
| IUPAC Name | This compound |
| Structure (SMILES) | C#CCC=O |
| Key Feature | Terminal alkyne and an aldehyde group [1]. |
| Ionization Energy (IE) | 9.85 eV [2] and 10.2 eV [2] (from electron impact studies) |
The quantitative data for molecules like this compound are typically obtained through standardized physical chemistry techniques:
The following diagram illustrates the logical relationship between the molecular structure of an alkynal and its resulting electron dynamics, which influence its chemical behavior [1].
This compound is identified in scientific research as a promising candidate for studying long-lasting charge migration after valence ionization [1].
When ionized, it can enter a superposition of electronic states, leading to ultrafast electron dynamics across its molecular structure. The key finding is that, unlike many other molecules, this electronic coherence in this compound is predicted to last for a longer duration before being disrupted by nuclear motion, which typically causes decoherence within a few femtoseconds [1].
The table below summarizes its researched context:
| Aspect | Description |
|---|---|
| Research Context | Attochemistry, Ultrafast electron dynamics [1] |
| Key Property | Long-lasting electronic coherence & charge migration after valence ionization [1] |
| Performance Significance | Compared to many molecules, it exhibits longer-lasting charge migration, making it suitable for attochemistry applications [1] |
| Contrasting Molecule | 3-oxopropanenitrile (does not induce long-lasting charge migration in any of the three tested ionization scenarios) [1] |
The research on molecules like this compound relies heavily on advanced theoretical and computational methods to predict and analyze their behavior.
The following diagram outlines the logical workflow for discovering and validating such molecules:
While the direct application in drug development is not covered in the available search results, the underlying research on controlling electron dynamics has potential long-term implications.
The table below summarizes molecules identified in recent research as subjects for investigating ultrafast charge migration.
| Molecule | Relevance to Charge Migration | Key Characteristics / Role in Study |
|---|---|---|
| But-3-ynal [1] [2] [3] | Promising candidate for long-lasting electronic coherence. [1] | Exhibits a "hole mixing structure" involving its HOMO, enabling correlation-driven charge migration with long-lived coherence. [2] [3] |
| 3-Oxopropanenitrile [1] [4] | Used as a counter-example. [1] [4] | Does not show long-lasting charge migration, demonstrating that specific molecular properties are required. [1] [4] |
| Propiolic acid [2] [3] | Candidate for correlation-driven charge migration. [2] [3] | Also features a HOMO with a hole mixing structure, predicted to support long-lived electron coherence. [2] [3] |
| 2,5-Dihydrofuran [2] [3] | Candidate for correlation-driven charge migration. [2] [3] | Studied alongside this compound for its hole mixing properties and long-lived coherence. [2] [3] |
| 3-Pyrroline [2] [3] | Candidate for correlation-driven charge migration. [2] [3] | Another molecule identified for its HOMO hole mixing structure and potential for observable charge migration. [2] [3] |
| para-functionalized bromobenzene derivatives (X-C₆H₄-R) [5] | Model for attochemistry regulation. [5] | Charge migration can be systematically regulated by the functional group (R), with its electron-donating strength (quantified by Hammett sigma value) influencing the hole dynamics. [5] |
The search results emphasize the specific molecular features and advanced methods required to study this phenomenon.
A critical characteristic identified for long-lasting, correlation-driven charge migration is a "hole mixing structure" in the highest occupied molecular orbital (HOMO). [2] [3] This occurs when two or more cationic eigenstates of the molecule are described by a mixture of contributions from different orbitals (e.g., HOMO and HOMO-1). [2] [3] Ionizing a single electron from the HOMO can then create a coherent superposition of these states, triggering an ultrafast charge oscillation across the molecule that is driven by electron correlation. [2] [3]
The following diagram outlines a generalized protocol for triggering and observing charge migration, synthesized from the described research methodologies [2] [3]:
Supporting Experimental & Computational Methodologies: